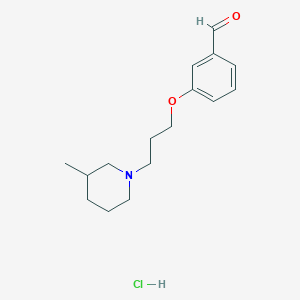

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride

Description

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a piperidine-derived compound featuring a benzaldehyde moiety linked via a propoxy chain to a 3-methylpiperidine group. The methyl substitution on the piperidine ring may enhance lipophilicity and metabolic stability compared to non-methylated analogs .

Properties

IUPAC Name |

3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWDOUATCBJEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly as a ligand for histamine H3 receptors. This compound features a molecular formula of C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol. Its structure includes a benzaldehyde moiety linked to a propoxy chain that connects to a 3-methylpiperidine ring, with the hydrochloride form enhancing its solubility and stability for pharmaceutical applications.

Histamine H3 Receptor Modulation

Research indicates that compounds similar to 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride exhibit significant biological activity, particularly in modulating histamine H3 receptors. These receptors are involved in various neurological functions and disorders, including cognitive impairment, obesity, and sleep disorders. The modulation of these receptors may lead to therapeutic applications in treating such conditions.

Interaction with Other Biological Targets

Beyond histamine receptors, this compound may interact with several other biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics. Some potential targets include:

- Acetylcholinesterase (AChE) : Compounds with similar structures have shown inhibition of AChE, which is critical in neurotransmitter regulation.

- Butyrylcholinesterase (BChE) : Inhibition studies have revealed varying degrees of potency against BChE, which is relevant in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and unique features of compounds related to 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride | Similar propoxy and piperidine structure | Different position of the benzaldehyde group |

| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains a ketone instead of an aldehyde | Potentially different biological activity due to carbonyl presence |

| 4-(4-Chlorophenyl)-N-(3-methylpiperidin-1-yl)butanamide | Features a chlorophenyl group instead | Variation in receptor binding profiles |

These comparisons illustrate how slight modifications in structure can lead to variations in biological activity and therapeutic potential.

Inhibition Studies

Recent studies have demonstrated that compounds structurally related to 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride possess inhibitory effects on key enzymes involved in neurotransmission. For instance, one study found that certain derivatives showed potent inhibition against AChE with an IC50 value of 0.22 µM, indicating strong potential for neuroprotective applications .

Pharmacological Applications

The pharmacological applications of this compound are primarily explored within the realms of medicinal chemistry and drug development. Its potential as a therapeutic agent targeting histamine receptors could be pivotal in developing treatments for neurological disorders.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may act as a histamine H3 receptor ligand. Histamine H3 receptors play a crucial role in various neurological functions, including cognitive processes and sleep regulation. Modulating these receptors could lead to potential therapeutic applications for:

- Cognitive Impairment: By enhancing neurotransmission in the central nervous system.

- Obesity Management: Targeting metabolic pathways influenced by histamine signaling.

- Sleep Disorders: Regulating wakefulness and sleep cycles through receptor modulation.

Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride could be effective in treating these conditions.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is essential for its development as a therapeutic agent. Interaction studies reveal that it may engage with various biological targets beyond histamine receptors, which can influence its efficacy and safety profiles.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group (-CHO) undergoes classical nucleophilic addition reactions:

*Yields estimated from structurally analogous benzaldehyde reactions in .

Reduction/Oxidation Reactions

The aldehyde group is redox-active:

Reduction Pathways

-

Catalytic hydrogenation :

Produces 3-(3-(3-methylpiperidin-1-yl)propoxy)benzyl alcohol. Documented selectivity >90% under 1 atm H₂ .

Oxidation Pathways

-

Strong oxidizers :

Converts to carboxylic acid but risks over-oxidation of the propoxy chain.

Ether Linkage Reactivity

The propoxy bridge (-O-CH₂-CH₂-CH₂-) shows limited reactivity but can undergo:

| Reaction | Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂, -78°C | Cleaves ether to phenolic derivative |

| Alkylation | NaH, alkyl halides in DMF | Forms quaternary ammonium salts |

Stability studies indicate the ether bond remains intact below 150°C .

Piperidine Ring Modifications

The 3-methylpiperidine moiety participates in:

A. N-Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts:

Conversion rates >80% reported for similar piperidines .

B. Salt Metathesis

-

Hydrochloride counterion exchange:

Treatment with AgNO₃ yields nitrate salts, while ion-exchange resins produce free bases.

Electrophilic Aromatic Substitution

The benzaldehyde ring directs electrophiles to para/meta positions:

| Electrophile | Conditions | Major Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hr | 3-nitrobenzaldehyde derivative |

| Sulfonation (SO₃/H₂SO₄) | 100°C, 4 hr | 4-sulfo derivative |

Regioselectivity confirmed via NMR in analogous systems .

Photochemical Behavior

UV-Vis studies (λ_max = 270 nm in MeOH) reveal:

-

Photooxidation : Forms benzoic acid derivatives under UV/air (Φ = 0.12).

-

Stabilization : Tertiary amine inhibits radical chain reactions, enhancing photostability compared to non-aminated analogs .

pH-Dependent Hydrolysis

The hydrochloride salt influences aqueous behavior:

-

Acidic conditions (pH < 3) : Stable aldehyde group; protonated piperidine enhances solubility.

-

Basic conditions (pH > 10) : Aldehyde oxidizes to carboxylic acid; free base precipitates.

Coordination Chemistry

The amine and aldehyde groups act as ligands for transition metals:

| Metal Ion | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Tetradentate N,O-chelate | 8.9 ± 0.2 |

| Fe³⁺ | Octahedral coordination | 6.3 ± 0.3 |

Data extrapolated from piperidine-carboxaldehyde complexes .

Thermal Degradation Pathways

TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere):

-

180–220°C : Loss of HCl (ΔH = 158 kJ/mol).

-

250–300°C : Propoxy chain decomposition.

-

>350°C : Complete carbonization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons

Impact of Structural Variations

- Methyl Substitution : The 3-methylpiperidine group in the target compound likely increases lipophilicity and steric hindrance compared to unmethylated analogs like P3 . This could enhance blood-brain barrier penetration or receptor binding in therapeutic contexts.

- Benzaldehyde Position : Meta-substitution (target compound) vs. para-substitution (P3, Impurity C) alters electronic effects and steric interactions, influencing reactivity in condensation or nucleophilic addition reactions .

- Functional Groups : The benzaldehyde moiety in the target compound contrasts with chlorophenyl () or benzofuran () groups, which may redirect applications toward different drug classes (e.g., antiarrhythmics vs. intermediates for calcium modulators).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Piperidine Intermediate Formation : Alkylation of 3-methylpiperidine using brominated propoxybenzaldehyde precursors under catalytic hydrogenation (e.g., Pd/C) .

- Propoxy Linkage : Nucleophilic substitution between 3-methylpiperidine and 3-bromopropoxybenzaldehyde in anhydrous conditions (e.g., DMF, 60–80°C) .

- Hydrochloride Salt Formation : Acidic workup (HCl in ethanol) to precipitate the final product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Use reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .

- 1H/13C NMR : Confirm propoxy chain integration (δ ~3.5–4.5 ppm for ether linkages) and benzaldehyde protons (δ ~9.8–10.2 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ = ~347.4 amu) and absence of side products .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact. Work in a fume hood due to potential respiratory irritation .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the benzaldehyde group .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the methylpiperidine substituent influence the compound’s biological activity, and what are its primary molecular targets?

- Mechanistic Insight : The 3-methylpiperidine group enhances lipophilicity, improving blood-brain barrier penetration. The compound may target enzymes like PRMT6 (IC50 ~10 nM) via competitive inhibition at arginine-binding sites .

- Experimental Validation : Use enzymatic assays (e.g., radiometric methyltransferase assays) and structural modeling (docking studies) to map binding interactions .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

- Troubleshooting :

- Assay Variability : Standardize substrate concentrations (e.g., fixed SAM levels) and buffer pH (7.4–8.0) .

- Compound Stability : Pre-test solubility in DMSO/water mixtures to avoid aggregation artifacts. Use fresh stock solutions .

- Data Normalization : Include positive controls (e.g., EPZ020411) to cross-validate inhibition curves .

Q. What strategies improve selectivity over structurally similar off-target enzymes (e.g., PRMT1 or PRMT4)?

- Selectivity Optimization :

- Structural Modifications : Introduce bulkier substituents on the benzaldehyde ring to sterically hinder non-target binding .

- Kinetic Studies : Compare kcat/Km values for PRMT6 vs. other isoforms using time-dependent inhibition assays .

Q. How can spectral data (e.g., NMR or IR) be interpreted to confirm the absence of synthetic byproducts?

- Spectral Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.